2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline
Overview
Description
2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline: is an organic compound with the molecular formula C11H13N3 It features a pyrazole ring substituted with a methyl group and an aniline moiety, making it a versatile compound in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to target thecolony stimulating factor-1 receptor (CSF-1R) , which plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.
Mode of Action
Related compounds have been shown to inhibitCYP isoforms , which are key enzymes involved in drug metabolism and bioactivation.
Biochemical Pathways
Compounds with similar structures have been found to influence theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging.
Pharmacokinetics
Related compounds have been found to be rapidly metabolized by human liver microsomes , which could impact their bioavailability.
Result of Action
Similar compounds have shown potent activity against certain targets, such as nampt , and have demonstrated anti-proliferative activity in certain cell lines .
Action Environment
It is generally recommended to store such compounds in a dark place, sealed in dry conditions, at 2-8°c to maintain their stability .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
The compound is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline typically begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions. The resulting pyrazole is then methylated using methyl iodide in the presence of a base like potassium carbonate.
-
Coupling Reaction: : The methylated pyrazole is then subjected to a coupling reaction with 2-methylaniline. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, where the pyrazole derivative is coupled with a halogenated aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting nitro groups to amines or reducing other functional groups.
-
Substitution: : Electrophilic aromatic substitution reactions are common, where the aniline moiety can be further functionalized using reagents like halogens, sulfonyl chlorides, or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), palladium on carbon (Pd/C) with hydrogen gas (H)
Substitution: Halogens (Cl, Br), sulfonyl chlorides (RSOCl), nitrating agents (HNO)
Major Products
Oxidation: Quinones, nitro derivatives
Reduction: Amines
Substitution: Halogenated, sulfonated, or nitrated derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of ligands for catalysis and as an intermediate in the synthesis of dyes and pigments.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its role as a scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings, providing enhanced properties such as durability and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-pyrazol-5-yl)aniline: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and biological activity.
2-Methyl-5-(1-methyl-1H-pyrazol-3-yl)aniline:
2-Methyl-5-(1H-pyrazol-3-yl)aniline: Similar to the previous compound but without the methyl group on the pyrazole ring.
Uniqueness
The presence of both a methyl group on the pyrazole ring and an aniline moiety in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline provides a unique combination of electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals, offering distinct advantages in terms of reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-(2-methylpyrazol-3-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGXXHHVSEYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=NN2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.